Dipropyl malonate

Overview

Description

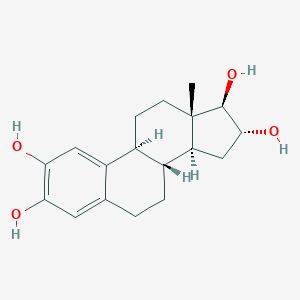

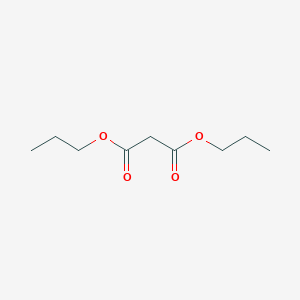

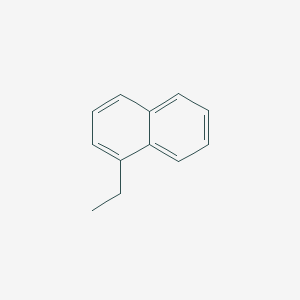

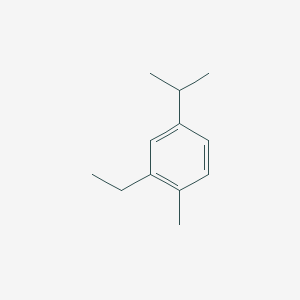

Dipropyl malonate (DPM) is an organic compound used in a variety of applications in the chemical and pharmaceutical industries. It is a colorless, odorless liquid with a boiling point of 172°C and a melting point of -12°C. DPM is a non-volatile, non-toxic, and non-flammable compound with a molecular weight of 146.17 g/mol. It is a derivative of malonic acid and is composed of two propyl groups attached to a malonate group. DPM is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the manufacture of polymers, plastics, and surfactants.

Scientific Research Applications

Neurodegeneration and Ischemic Stroke Studies : Malonate, closely related to Dipropyl malonate, is used to study neurodegeneration in diseases like Huntington's and in ischemic stroke. It has been shown to increase reactive oxygen species in human cells, leading to oxidative stress, cytochrome c release, and apoptotic cell death. This research is significant for understanding the mechanisms of neuronal apoptosis (Gomez-Lazaro et al., 2007).

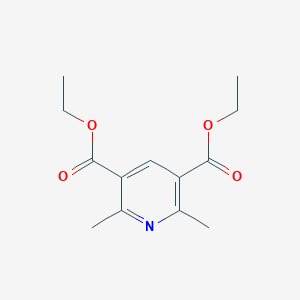

Inhibition of Fatty Acid Biosynthesis : Thiocarbamate compounds, which include derivatives of this compound, have been found to inhibit fatty acid biosynthesis in spinach chloroplasts. This inhibition is significant for understanding how certain herbicides affect plant metabolism (Wilkinson & Smith, 1975).

Organic Synthesis and Chemical Reactions : this compound and its derivatives are used in various chemical reactions, including the synthesis of γ-lactones and the study of reaction mechanisms with different cyclopropenones (Veprek‐Bilinski et al., 1978).

Study of Plant Respiration and Metabolism : Malonate is used to study respiration in plants, particularly how it affects the Krebs cycle and pentose phosphate pathway activities. This research is important for understanding the control of dormancy in plants (Simmonds & Simpson, 1972).

Inhibition of Mitochondrial Enzymes in Medical Research : Malonate is a known inhibitor of succinate dehydrogenase and has been used in studies to reduce infarct size by preventing mitochondrial permeability transition. This is particularly relevant in cardiac health research (Valls-Lacalle et al., 2016).

Development of New Catalytic Processes : Studies have been conducted on catalytic asymmetric alkylation in aqueous micelles using derivatives of this compound. This research contributes to the development of more efficient and environmentally friendly chemical processes (Rabeyrin et al., 2000).

Mechanism of Action

Target of Action

Dipropyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .

Mode of Action

This compound acts as a competitive inhibitor of SDH . It mimics the substrate succinate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding and the reaction from proceeding .

Biochemical Pathways

The inhibition of SDH by this compound affects the citric acid cycle , a key metabolic pathway responsible for the oxidation of carbohydrates, fats, and proteins . This inhibition disrupts the normal flow of the cycle, potentially leading to an accumulation of succinate and a decrease in the production of fumarate .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.73, suggests that it may be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy metabolism due to the inhibition of SDH . This can lead to a decrease in ATP production and potentially induce a state of cellular energy stress .

Action Environment

Factors such as ph, temperature, and the presence of other metabolites or drugs could potentially affect its stability and activity .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Dipropyl malonate is known to be involved in various biochemical reactions. It is a di-ester of malonic acid, which is a 1,3-dicarbonyl compound. This means that this compound has relatively acidic α-hydrogens and can be transformed to its enolate using a base . The enolate can then undergo C–C bond formation at the alpha position with an alkyl halide .

Cellular Effects

It is known that malonate, a related compound, can decrease ischemia/reperfusion (I/R) injury when used as a cell-permeable prodrug . This suggests that this compound may also have potential effects on cellular processes, particularly in relation to I/R injury.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to form enolates, which can then participate in various reactions. For example, in the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Research on related compounds suggests that malonate and its derivatives could have potential therapeutic applications .

Metabolic Pathways

This compound is involved in the malonic ester synthesis pathway, where it can form enolates that participate in various reactions

properties

IUPAC Name |

dipropyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIWFCDNJNZEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333753 | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1117-19-7 | |

| Record name | Dipropyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl Malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between isopropylidene malonate and n-propyl bromide in understanding dipropyl malonate synthesis?

A1: The reaction between isopropylidene malonate and n-propyl bromide, in the presence of anhydrous potassium carbonate and TBAB in chloroform, serves as a key step in an alternative synthesis of Valpromide []. This reaction yields isopropylidene 2,2-dipropyl malonate, which can be further converted to Valpromide upon treatment with 25% ammonium hydroxide []. While this synthetic route doesn't directly yield this compound, it highlights the reactivity of substituted malonate derivatives and their potential as intermediates in organic synthesis.

Q2: How does this compound behave in the presence of Manganic Pyrophosphate (Mn(III) пирофосфат) in an acidic environment?

A2: While the provided abstract doesn't detail the reaction mechanism, it indicates that this compound undergoes oxidation in the presence of Manganic Pyrophosphate in an aqueous acetic acid solution []. The study focuses on understanding the kinetics and mechanism of this oxidation process [], suggesting that this compound can participate in redox reactions under specific conditions, potentially leading to the formation of various oxidized products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)